Tert-butyl 3-(4-chlorophenyl)-3-hydroxybutanoate
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Overview
Description
Tert-butyl 3-(4-chlorophenyl)-3-hydroxybutanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a hydroxybutanoate moiety. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-chlorophenyl)-3-hydroxybutanoate typically involves the esterification of 3-(4-chlorophenyl)-3-hydroxybutanoic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-chlorophenyl)-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: 3-(4-chlorophenyl)-3-oxobutanoate.
Reduction: 3-(4-chlorophenyl)-3-hydroxybutanol.
Substitution: 3-(4-substituted phenyl)-3-hydroxybutanoate.
Scientific Research Applications
Tert-butyl 3-(4-chlorophenyl)-3-hydroxybutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-chlorophenyl)-3-hydroxybutanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chlorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(tert-butyl)-3-hydroxy-3-(4-chlorophenyl)isoindolinone: Similar structure but with an isoindolinone moiety.
N-(tert-alkyl)-2-aroylbenzamides: Similar structure but with aroylbenzamide moiety.
Uniqueness
Tert-butyl 3-(4-chlorophenyl)-3-hydroxybutanoate is unique due to its combination of a tert-butyl group, a chlorophenyl group, and a hydroxybutanoate moiety. This unique structure imparts specific reactivity and biological activity that distinguishes it from other similar compounds .
Properties
CAS No. |
5292-16-0 |
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Molecular Formula |
C14H19ClO3 |
Molecular Weight |
270.75 g/mol |
IUPAC Name |
tert-butyl 3-(4-chlorophenyl)-3-hydroxybutanoate |
InChI |
InChI=1S/C14H19ClO3/c1-13(2,3)18-12(16)9-14(4,17)10-5-7-11(15)8-6-10/h5-8,17H,9H2,1-4H3 |
InChI Key |
NBBIOMLIBVYOTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C)(C1=CC=C(C=C1)Cl)O |
Origin of Product |
United States |
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